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Abstract
UNC8153 TFA is a first-in-class, potent, and selective targeted degrader of the nuclear

receptor-binding SET domain-containing 2 (NSD2) protein. Aberrant NSD2 activity, a histone

methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), is

implicated in the pathogenesis of various cancers, including multiple myeloma and acute

lymphoblastic leukemia. UNC8153 TFA represents a significant advancement in the field of

targeted protein degradation, offering a novel modality to probe NSD2 biology and a potential

therapeutic avenue for NSD2-dependent malignancies. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical

characterization of UNC8153 TFA, including detailed experimental protocols and quantitative

data to support its development.

Introduction
The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a

hallmark of cancer. NSD2 is a key epigenetic writer, and its overexpression or gain-of-function

mutations lead to elevated H3K36me2 levels, promoting oncogenesis. Traditional small

molecule inhibitors targeting the catalytic activity of NSD2 have faced challenges in achieving

desired potency and selectivity. Targeted protein degradation has emerged as a powerful

alternative strategy to eliminate pathogenic proteins. UNC8153 was developed as a
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heterobifunctional degrader that hijacks the cellular ubiquitin-proteasome system to induce the

selective degradation of NSD2.[1]

Discovery and Optimization
The development of UNC8153 originated from a high-throughput screening campaign to

identify ligands that bind to the PWWP1 domain of NSD2. The initial hit was optimized for

binding affinity and degradation efficiency, leading to the identification of UNC8153. This

molecule is composed of an NSD2-binding moiety, a linker, and an E3 ligase-recruiting

element. The trifluoroacetate (TFA) salt form ensures solubility and stability for in vitro and in

vivo studies.

Mechanism of Action
UNC8153 functions as a molecular glue, bringing NSD2 into proximity with an E3 ubiquitin

ligase. Although the initial studies did not identify the specific E3 ligase, subsequent research

on a second-generation degrader, UNC8732, built upon the UNC8153 scaffold, revealed the

recruitment of the SCF(FBXO22) E3 ubiquitin ligase complex. It is understood that the primary

alkyl amine of UNC8153 is metabolized to an aldehyde, which then covalently and reversibly

engages a cysteine residue on FBXO22. This induced proximity triggers the polyubiquitination

of NSD2, marking it for degradation by the 26S proteasome. This leads to a reduction in both

NSD2 protein levels and the associated H3K36me2 epigenetic mark.
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Figure 1: Mechanism of action of UNC8153.

Quantitative Data Summary
The following tables summarize the key quantitative data for UNC8153 TFA from various

preclinical assays.

Table 1: In Vitro Binding Affinity and Cellular
Degradation

Parameter Value Cell Line Assay

Binding Affinity (Kd) 24 nM -
Surface Plasmon

Resonance (SPR)

DC50 ~1 µM U2OS In-Cell Western

Dmax >90% U2OS In-Cell Western
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Table 2: Time-Dependent Degradation of NSD2
Time Point

% NSD2 Degradation (3 µM
UNC8153)

% NSD2 Degradation (10
µM UNC8153)

0.5 h ~20% ~40%

1 h ~30% ~50%

2 h ~40% ~60%

4 h ~50% ~75%

6 h ~55% ~85%

8 h ~60% ~90%

Table 3: Global Proteomics Analysis of UNC8153-Treated
U2OS Cells

Protein Log2 Fold Change p-value

NSD2 -2.5 < 0.001

Other Proteins Not Significantly Changed > 0.05

Experimental Protocols
In-Cell Western (ICW) Assay for NSD2 Degradation
This protocol details the immunofluorescence-based method for quantifying NSD2 protein

levels in a high-throughput format.
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In-Cell Western Workflow

1. Seed cells in 96-well plates

2. Treat with UNC8153 or vehicle (DMSO)

3. Fix cells with 4% paraformaldehyde

4. Permeabilize with 0.1% Triton X-100

5. Block with blocking buffer

6. Incubate with primary antibody (anti-NSD2)

7. Incubate with fluorescently labeled secondary antibody

8. Image plates on an infrared imaging system

9. Quantify fluorescence intensity

10. Normalize to cell number (e.g., using a DNA stain)

Click to download full resolution via product page

Figure 2: Experimental workflow for the In-Cell Western assay.
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Methodology:

Cell Seeding: U2OS cells are seeded at a density of 10,000 cells/well in a 96-well plate and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of UNC8153 TFA or DMSO

vehicle for the desired time points (e.g., 24 hours).

Fixation and Permeabilization: The media is removed, and cells are fixed with 4%

paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, cells

are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for

1 hour at room temperature.

Antibody Incubation: Cells are incubated with a primary antibody specific for NSD2 (e.g.,

rabbit anti-NSD2, 1:1000 dilution) overnight at 4°C. Following washes, a fluorescently-

labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1500 dilution) is added

for 1 hour at room temperature in the dark.

Imaging and Analysis: The plate is washed and imaged using an infrared imaging system.

The integrated intensity of the NSD2 signal is quantified and normalized to a cell number

marker (e.g., a DNA stain like DRAQ5).

Global Proteomics by Mass Spectrometry
This protocol outlines the methodology for identifying and quantifying changes in the proteome

upon UNC8153 treatment.

Methodology:

Cell Lysis and Protein Digestion: U2OS cells are treated with 5 µM UNC8153 or DMSO for

24 hours. Cells are harvested, lysed, and the protein concentration is determined. Proteins

are then reduced, alkylated, and digested into peptides using trypsin.

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with

isobaric TMT reagents to enable multiplexed quantification.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is

separated by reverse-phase liquid chromatography and analyzed by tandem mass

spectrometry.

Data Analysis: The raw mass spectrometry data is processed using a proteomics software

suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis is

performed to identify proteins with significant changes in abundance between UNC8153-

treated and control samples.

Conclusion
UNC8153 TFA is a valuable chemical probe for studying the biological functions of NSD2 and a

promising starting point for the development of novel cancer therapeutics. Its unique

mechanism of action, involving the recruitment of the FBXO22 E3 ligase, opens new avenues

for the design of next-generation targeted protein degraders. The data and protocols presented

in this guide provide a comprehensive resource for researchers interested in utilizing UNC8153

in their studies and for professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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